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5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE
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Overview
Description
5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.346 g/mol . This compound is part of the isoindole family, known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-DIMETHYL-2-P-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE
- 5,6-DIMETHYL-2-PHENYL-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3 (2H)-DIONE
- 2-(2-ETHYLPHENYL)-5,6-DIMETHYL-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3 (2H)-DIONE
Uniqueness
What sets 5,6-DIMETHYL-2-O-TOLYL-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE apart from similar compounds is its specific structural configuration and the resulting chemical properties. These unique features make it particularly useful in certain applications, such as specific synthetic routes or biological studies .
Properties
IUPAC Name |
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10-6-4-5-7-15(10)18-16(19)13-8-11(2)12(3)9-14(13)17(18)20/h4-7,13-14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBPBMBYSFXILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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